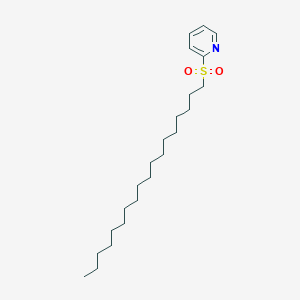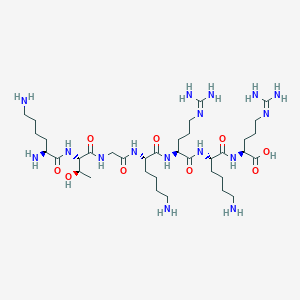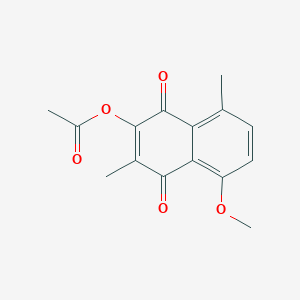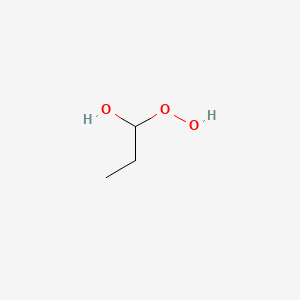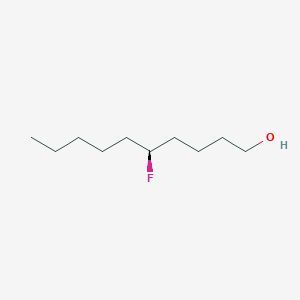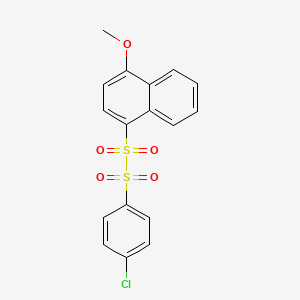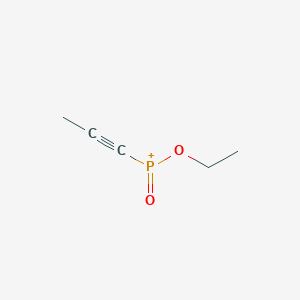
Ethoxy(oxo)(prop-1-yn-1-yl)phosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethoxy(oxo)(prop-1-yn-1-yl)phosphanium is a chemical compound with the molecular formula C5H8O2P+. It is a member of the phosphonium family, which are compounds containing a positively charged phosphorus atom. This compound is known for its unique structure, which includes an ethoxy group, an oxo group, and a prop-1-yn-1-yl group attached to the phosphorus atom .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethoxy(oxo)(prop-1-yn-1-yl)phosphanium typically involves the reaction of a phosphine with an alkyne and an oxidizing agent. One common method is the reaction of triphenylphosphine with propargyl alcohol in the presence of an oxidizing agent such as hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound .
Análisis De Reacciones Químicas
Types of Reactions
Ethoxy(oxo)(prop-1-yn-1-yl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used to substitute the ethoxy group, depending on the desired product.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium compounds.
Aplicaciones Científicas De Investigación
Ethoxy(oxo)(prop-1-yn-1-yl)phosphanium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for phosphonium-based drugs.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethoxy(oxo)(prop-1-yn-1-yl)phosphanium involves its interaction with various molecular targets. The positively charged phosphorus atom can interact with negatively charged sites on enzymes and other proteins, affecting their activity. The compound can also participate in redox reactions, altering the oxidative state of biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
PyOxP: O-[(1-cyano-2-ethoxy-2-oxoethylidene)amino]-oxytri(pyrrolidin-1-yl) phosphonium hexafluorophosphate.
PyOxB: O-[(1-cyano-2-ethoxy-2-oxoethylidene)amino]-oxytri(pyrrolidin-1-yl) phosphonium tetrafluoroborate.
Uniqueness
Ethoxy(oxo)(prop-1-yn-1-yl)phosphanium is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Compared to similar compounds like PyOxP and PyOxB, it offers different solubility and reactivity profiles, making it suitable for specific applications in organic synthesis and biochemical research .
Propiedades
Número CAS |
144262-79-3 |
|---|---|
Fórmula molecular |
C5H8O2P+ |
Peso molecular |
131.09 g/mol |
Nombre IUPAC |
ethoxy-oxo-prop-1-ynylphosphanium |
InChI |
InChI=1S/C5H8O2P/c1-3-5-8(6)7-4-2/h4H2,1-2H3/q+1 |
Clave InChI |
WATKTGRVARNGRU-UHFFFAOYSA-N |
SMILES canónico |
CCO[P+](=O)C#CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-ethyl-](/img/structure/B14272830.png)

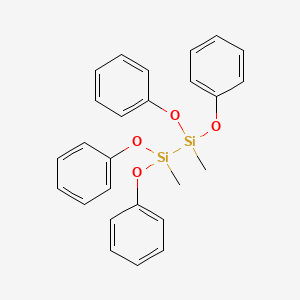

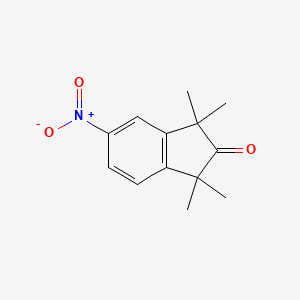
![1-[1-(3-Iodophenyl)cyclohexyl]piperidine](/img/structure/B14272878.png)

